3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine
Overview
Description
3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine is a heterocyclic organic compound characterized by its molecular formula C9H11Cl2N3 This compound belongs to the class of pyridazines, which are nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of 6-chloropyridazine with 4-chloropiperidine under controlled conditions, such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine
3-Chloro-6-(4-ethylpiperidin-1-yl)pyridazine
3-Chloro-6-(4-phenylpiperidin-1-yl)pyridazine
Uniqueness: 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine is unique due to its specific chlorine substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-6-(4-chloropiperidin-1-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-3-5-14(6-4-7)9-2-1-8(11)12-13-9/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGSAPYTOJEKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671655 | |
Record name | 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185318-06-2 | |
Record name | 3-Chloro-6-(4-chloropiperidin-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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